For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of 2'-Deoxyadenosine-13C10,15N5
Introduction
2'-Deoxyadenosine-13C10,15N5 is a stable isotope-labeled (SIL) analog of the naturally occurring nucleoside, 2'-deoxyadenosine. In this isotopologue, all ten carbon atoms are replaced with the heavy isotope ¹³C, and all five nitrogen atoms are replaced with the heavy isotope ¹⁵N. This labeling confers a significant mass shift compared to the endogenous compound, making it an invaluable tool in a variety of advanced analytical and research applications. Its primary utility lies in its function as an internal standard for highly sensitive and accurate quantification by mass spectrometry, as well as a tracer in metabolic studies. This guide provides a comprehensive overview of the principal applications of 2'-Deoxyadenosine-13C10,15N5, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Applications
The primary applications of 2'-Deoxyadenosine-13C10,15N5 revolve around its use in:
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Quantitative Analysis of DNA Damage: As an internal standard in isotope dilution mass spectrometry (IDMS) for the precise measurement of oxidative DNA adducts, such as 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA).
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Metabolic Tracing and Flux Analysis: To study the endogenous fate of deoxyadenosine (B7792050), including its incorporation into DNA and its role in metabolic pathways like the purine (B94841) salvage pathway. This is particularly relevant in cancer research and in the study of epigenetic modifications like N6-methyladenosine (6mA).
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Pharmacokinetic Studies: While less common for the nucleoside itself, its triphosphate form (dATP-13C10,15N5) can be used to study the synthesis and turnover of DNA in the context of drug development, particularly for antiviral and anticancer nucleoside analogs.
Data Presentation
The following tables summarize the key quantitative data for 2'-Deoxyadenosine-13C10,15N5 and its application.
Table 1: Physicochemical Properties of 2'-Deoxyadenosine-13C10,15N5
| Property | Value | Source |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃ | N/A |
| Molecular Weight | 266.18 g/mol (unhydrated) | N/A |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Commercial Suppliers |
| Chemical Purity | ≥95% | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
Table 2: Application-Specific Quantitative Data
| Application | Parameter | Typical Value(s) |
| IDMS for DNA Adducts | Internal Standard Concentration | 50 nM in the final sample |
| Limit of Detection (LOD) for 8-oxo-dA | 5 fmol on-column | |
| Calibration Curve Range | 0.082 pmol to 20 pmol on-column | |
| Metabolic Tracing | Cellular Uptake Concentration | 10 µM in cell culture media |
| Incorporation into DNA | Varies by cell type and incubation time | |
| PCR-based Assays (using dATP-13C10,15N5) | dNTP Concentration in PCR mix | 200-400 µM |
| Template DNA | 5-15 ng |
Experimental Protocols
Protocol 1: Quantification of 8-oxo-deoxyadenosine in DNA by Isotope Dilution LC-MS/MS
This protocol describes the use of 2'-Deoxyadenosine-13C10,15N5 as an internal standard for the quantification of the oxidative DNA damage marker, 8-oxo-deoxyadenosine.
1. DNA Extraction and Hydrolysis:
- Extract genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
- Quantify the extracted DNA using UV spectrophotometry.
- To 10-40 µg of DNA, add a known amount of the internal standard, [¹⁵N₅]-2'-deoxyguanosine and [¹⁵N₅]-2'-deoxyadenosine (to also quantify 8-oxo-dG).
- Perform enzymatic hydrolysis of the DNA to nucleosides by incubating with a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. Sample Preparation:
- Remove proteins by filtration or precipitation.
- The resulting solution contains a mixture of normal and modified nucleosides, including the analyte (8-oxo-dA) and the internal standard.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over a suitable time to separate the analytes from the more abundant unmodified nucleosides.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry (MS/MS):
- Ionization: Positive ion electrospray ionization (ESI+).
- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- Mass Transitions:
- 8-oxo-dA: Monitor the transition of the precursor ion (m/z) to a specific product ion.
- 2'-Deoxyadenosine-13C10,15N5 (as a proxy for the analyte's behavior): Monitor the transition of the labeled precursor ion to its corresponding product ion.
4. Quantification:
- Generate a calibration curve using known concentrations of the 8-oxo-dA standard and a fixed concentration of the 2'-Deoxyadenosine-13C10,15N5 internal standard.
- Calculate the concentration of 8-oxo-dA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Metabolic Tracing of N6-methyladenine (6mA) in Cellular DNA
This protocol outlines the use of isotopically labeled deoxyadenosine to trace its incorporation into cellular DNA and subsequent modification.[1]
1. Cell Culture and Labeling:
- Culture mammalian cells in a suitable medium.
- Supplement the medium with [¹⁵N₅]-2'-deoxyadenosine at a final concentration of, for example, 10 µM.
- Incubate the cells for a desired period to allow for the uptake and incorporation of the labeled nucleoside into the cellular DNA.
2. DNA Extraction and Hydrolysis:
- Harvest the cells and extract genomic DNA as described in Protocol 1.
- Perform enzymatic hydrolysis of the DNA to nucleosides.
3. LC-MS/MS Analysis:
- Analyze the nucleoside mixture by LC-MS/MS as described in Protocol 1.
- In addition to the transitions for deoxyadenosine, monitor the mass transitions for:
- [¹⁵N₅]-2'-deoxyadenosine
- [¹⁵N₄]-2'-deoxyadenosine (resulting from deamination and salvage)[1]
- [¹⁵N₅]-N6-methyl-2'-deoxyadenosine
- [¹⁵N₄]-N6-methyl-2'-deoxyadenosine[1]
4. Data Analysis:
- Determine the relative abundance of the different isotopologues of deoxyadenosine and N6-methyl-deoxyadenosine.
- This data provides insights into the metabolic pathways involved in deoxyadenosine salvage and methylation.
Visualizations
Caption: Experimental workflow for DNA adduct quantification using isotope dilution mass spectrometry.
